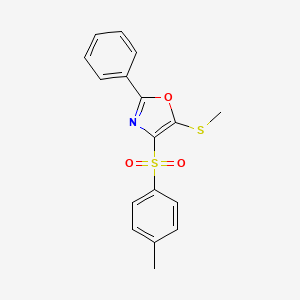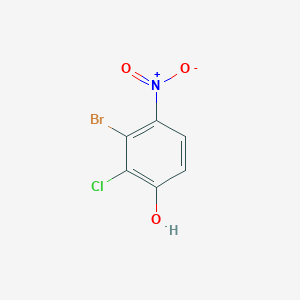
3-Bromo-2-chloro-4-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-chloro-4-nitrophenol is a chemical compound with the CAS Number: 2091684-74-9 . It has a molecular weight of 252.45 and is typically found in the form of a powder .
Molecular Structure Analysis
The molecular formula of this compound is C6H3BrClNO3 . The molecular structure of this compound includes a bromine (Br), a chlorine (Cl), and a nitro group (NO2) attached to a phenol ring .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Complex Molecules
- Antimicrobial Activity : A study on the synthesis and characterization of copper(II) and iron(III) complexes with 2-(5-chloro/nitro-1H-benzimidazol-2-yl)-4-bromo/nitrophenols showed that these complexes exhibit significant antimicrobial activities against various bacteria and fungi, including Staphylococcus aureus and Candida albicans. This suggests potential applications in developing new antimicrobial agents (Tavman et al., 2010).
Environmental Science
- Atmospheric Pollution Studies : Research into the spatial and geographical variations of urban, suburban, and rural atmospheric concentrations of phenols and nitrophenols, including compounds structurally related to 3-Bromo-2-chloro-4-nitrophenol, highlighted their presence in various environments and the role of traffic emissions in their distribution. This underscores the importance of monitoring and controlling atmospheric pollutants (Morville et al., 2006).
Materials Science
- Adsorption and Removal Studies : The study on the decontamination of 4-chloro-2-nitrophenol from aqueous solutions using graphene as an adsorbent provided insights into the effectiveness of graphene for removing toxic phenolic compounds from water, indicating potential applications in water purification technologies (Mehrizad & Gharbani, 2014).
Advanced Oxidation Processes
- Water Treatment Technologies : An investigation into various advanced oxidation processes (AOPs) for the degradation of chloronitrophenols, compounds related to this compound, revealed the effectiveness of these processes in degrading toxic pollutants in water, suggesting their applicability in enhancing water treatment methods (Saritha et al., 2007).
Green Synthesis
- Urease Inhibitory Activity : A study on the green synthesis of Schiff base compounds, including 4-bromo-2-(((2′-chloro-4′-nitrophenyl)imino)methyl)phenol, and their urease inhibitory and antioxidant activities highlighted the potential of these compounds in medical and agricultural applications due to their biological activities (Zulfiqar et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
3-bromo-2-chloro-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO3/c7-5-3(9(11)12)1-2-4(10)6(5)8/h1-2,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEDQXYDIGYWRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

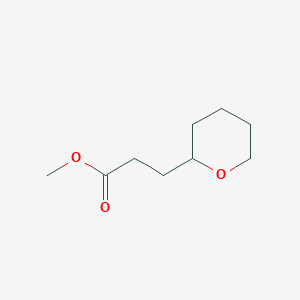
![6-Benzyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2924547.png)
![(Z)-3-(3,4-dimethoxyphenyl)-N-[(1,2-dimethylindol-5-yl)methyl]acrylamide](/img/structure/B2924549.png)

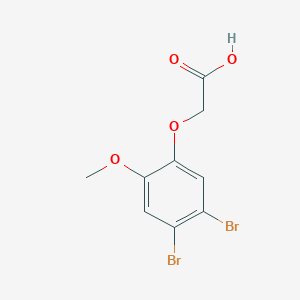
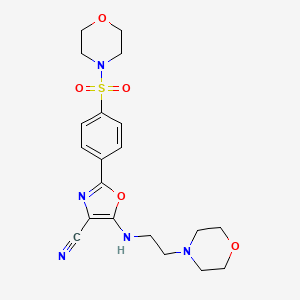
![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-nitrothiophene-2-carboxylate](/img/structure/B2924555.png)
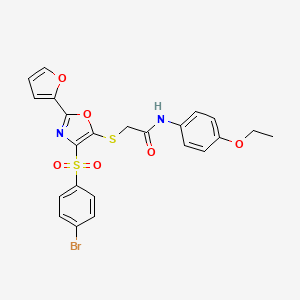
![N-(5-((5-chloro-2-methoxyphenyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2924559.png)
![N-[p-(4(5)-imidazolyl)benzyl]acrylamid](/img/structure/B2924560.png)



